4-bromo-N-(4-methylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGUNVMKKZJGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996064 | |
| Record name | 4-Bromo-N-(4-methylphenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7454-58-2 | |
| Record name | WLN: ER C1 DMSWR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-N-(4-methylphenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of 4-bromo-N-(4-carboxyphenyl)benzenesulfonamide.
Reduction: Formation of 4-bromo-N-(4-methylphenyl)aniline.
Scientific Research Applications
4-bromo-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Materials Science: It is employed in the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of glaucoma and other diseases.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. This interaction can be mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The inhibition of carbonic anhydrase, for example, leads to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma .
Comparison with Similar Compounds
4-Bromo-N-(2-Ethyl-6-Methylphenyl)Benzenesulfonamide
- Structural Differences : Contains an ethyl group at the ortho position and a methyl group at the meta position on the phenyl ring.
- Impact :
- The ethyl group increases lipophilicity, enhancing membrane permeability compared to the target compound .
- Exhibits higher cytotoxicity in cancer cell lines due to improved cellular uptake .
4-Chloro-N-(2-Ethyl-6-Methylphenyl)Benzenesulfonamide
- Structural Differences : Bromine replaced by chlorine.
- Impact :
- Chlorine’s smaller atomic radius and lower polarizability reduce van der Waals interactions, leading to weaker binding to hydrophobic enzyme pockets .
- Lower antimicrobial activity compared to brominated analogs in Staphylococcus aureus assays (MIC: 32 µg/mL vs. 16 µg/mL for bromine) .
4-Bromo-N-(4-Fluorophenyl)Benzenesulfonamide
- Structural Differences : Methyl group replaced by fluorine.
- 18 nM for methyl) . Demonstrates superior antiepileptic activity in rodent models .
N-(4-Methylphenyl)-4-Chlorobenzenesulfonamide
- Structural Differences : Bromine replaced by chlorine.
- Impact :
- Reduced molecular weight (308.7 g/mol) lowers logP (2.1 vs. 2.8), decreasing blood-brain barrier penetration .
- Weaker inhibition of cyclooxygenase-2 (COX-2) in vitro (IC₅₀: 45 µM vs. 28 µM for bromine) .
4-Bromo-N-(2-Methylphenyl)Benzenesulfonamide
- Structural Differences : Methyl group at ortho instead of para position.
- Impact :
- Steric hindrance at the ortho position reduces binding affinity for carbonic anhydrase II (Ki: 25 nM vs. 15 nM for para-methyl) .
- Lower thermal stability (decomposition at 180°C vs. 210°C for para-methyl) due to distorted molecular symmetry .
Key Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP | Melting Point (°C) |
|---|---|---|---|
| This compound | 344.2 | 2.8 | 210 |
| 4-Chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | 338.8 | 3.1 | 185 |
| 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | 344.1 | 2.5 | 198 |
Mechanistic Insights
- Electronic Effects : Bromine’s electron-withdrawing nature increases the sulfonamide’s acidity (pKa ~8.5), enhancing hydrogen-bonding with enzyme active sites .
- Steric Effects : Para-methyl groups optimize spatial alignment with hydrophobic pockets in COX-2, whereas ortho-substituents disrupt binding .
- Lipophilicity : Higher logP values correlate with improved pharmacokinetic profiles, as seen in the ethyl-substituted analog’s 2.5-fold longer plasma half-life in rats .
Biological Activity
4-Bromo-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a bromine atom attached to a benzenesulfonamide moiety, with a para-methylphenyl group. The structural features contribute to its unique chemical properties, which play a significant role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit enzymes involved in various physiological processes. For instance, the sulfonamide group is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thereby exerting antimicrobial effects by disrupting bacterial growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The compound's mechanism likely involves interference with bacterial enzyme systems essential for survival.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has also been investigated for its anticancer potential. Studies have reported that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to activate apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to assess its bioavailability and metabolic pathways.
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~70% |
| Half-life | 6 hours |
| Volume of Distribution | 1.5 L/kg |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antimicrobial and anticancer effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Structural Modifications : Exploring derivatives with enhanced potency and reduced toxicity.
Q & A
Q. What are the standard synthetic routes for 4-bromo-N-(4-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of 4-methylaniline with 4-bromobenzenesulfonyl chloride. Key steps include:
- Reagent selection : Use of aprotic solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to facilitate nucleophilic substitution .
- Purification : Recrystallization from ethanol or column chromatography to isolate the product. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and maintaining temperatures between 0–5°C during initial mixing .
Q. What techniques are essential for structural characterization of this compound?
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. For example, torsion angles between the benzene rings (~41–68°) and dihedral angles (~32–41°) are critical for understanding conformational flexibility .
- Spectroscopy : Use H/C NMR to verify sulfonamide bond formation and bromine substitution. IR spectroscopy confirms the presence of sulfonyl (–SO) and N–H groups .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., dihedral angle variations) be analyzed in structurally related sulfonamides?
- Comparative analysis : Compare dihedral angles of this compound with analogs (e.g., 4-bromo-N-(4-bromophenyl)benzenesulfonamide (38.5°) or 4-bromo-N-(4-nitrophenyl)benzenesulfonamide (32.6°)). Substituent electronegativity and steric effects influence ring planarity .
- Validation : Cross-validate results using multiple software tools (e.g., WinGX for data integration and ORTEP-3 for graphical visualization) to minimize refinement errors .
Q. What methodological approaches are used to assess pharmacological activity, such as enzyme inhibition?
- Biochemical assays : Screen against target enzymes (e.g., carbonic anhydrase or cyclooxygenase) using fluorometric or colorimetric assays. IC values quantify inhibitory potency .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing bromine with ethoxy groups) to study effects on binding affinity. Computational docking (e.g., AutoDock) predicts interactions with active sites .
Q. How can computational modeling resolve contradictions in reactivity predictions?
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, bromine’s electron-withdrawing effect increases sulfonamide electrophilicity .
- Molecular dynamics (MD) : Simulate solvation effects to predict solubility or aggregation behavior in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
